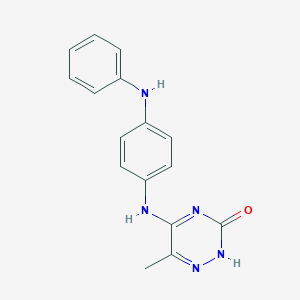
N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide, also known as BPTB, is a synthetic compound that has been widely studied for its potential as a therapeutic agent. BPTB belongs to the class of thiazolidinone derivatives, which have been shown to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
作用機序
The exact mechanism of action of N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are important for cancer cell growth and survival. N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide has been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide has also been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer activity, N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide has been found to have anti-inflammatory properties. N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide has also been found to have antioxidant activity, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide has several advantages for lab experiments. It is easy to synthesize and purify, and it has been shown to be stable under a variety of conditions. N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide has also been found to be relatively non-toxic to normal cells, which makes it a promising candidate for further development as an anti-cancer agent. However, one limitation of N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for research on N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide. One area of interest is the development of N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide as a therapeutic agent for cancer. Further studies are needed to determine the optimal dosage and administration route for N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide, as well as its potential side effects. Another area of interest is the investigation of the mechanism of action of N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide, which may lead to the development of more potent and selective derivatives. Finally, the anti-inflammatory and antioxidant properties of N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide may have potential applications in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases.
合成法
The synthesis of N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide involves the reaction of 3-bromophenyl isocyanate with 4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzoic acid in the presence of a base catalyst. The resulting product is then purified by recrystallization to obtain N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide in high yield and purity.
科学的研究の応用
N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide has been studied extensively for its potential as an anti-cancer agent. In vitro studies have shown that N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide has been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
特性
製品名 |
N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide |
|---|---|
分子式 |
C16H12BrClN2O4S |
分子量 |
443.7 g/mol |
IUPAC名 |
N-(3-bromophenyl)-4-chloro-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide |
InChI |
InChI=1S/C16H12BrClN2O4S/c17-11-2-1-3-12(9-11)19-16(22)10-4-5-13(18)14(8-10)20-15(21)6-7-25(20,23)24/h1-5,8-9H,6-7H2,(H,19,22) |
InChIキー |
RZNAPLYQYIKVFE-UHFFFAOYSA-N |
SMILES |
C1CS(=O)(=O)N(C1=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)Br)Cl |
正規SMILES |
C1CS(=O)(=O)N(C1=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![propan-2-yl 2-[[2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B254137.png)
![N-(4-butylphenyl)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetamide](/img/structure/B254138.png)
![2-(2,4-dibromophenoxy)-N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]acetohydrazide](/img/structure/B254141.png)
![2-Tert-butyl-5-{2-[4-(methylsulfanyl)benzylidene]hydrazino}-1,3-oxazole-4-carbonitrile](/img/structure/B254145.png)
![5-(4-Fluorobenzylidene)-3-(2-oxo-2-{4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}ethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B254147.png)

![6-methyl-5-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-1,2,4-triazin-3(2H)-one](/img/structure/B254150.png)


![5-[4-(dimethylamino)anilino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B254153.png)
![4-[3-[3-(dimethylamino)propyl]-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B254156.png)
![N-butyl-2-[2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B254162.png)

